molecular formula C13H10N4O2 B3261164 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone CAS No. 339589-58-1

1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone

Cat. No.: B3261164
CAS No.: 339589-58-1
M. Wt: 254.24 g/mol
InChI Key: WCVHYOVMLHUVCR-UHFFFAOYSA-N
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Description

1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a [1,2,5]oxadiazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. These methods often utilize advanced chemical engineering techniques to scale up the synthesis while maintaining product quality and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions might involve hydrogen gas in the presence of a catalyst.

  • Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

  • Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.

  • Biology: It may be used in biological assays to study enzyme inhibition or receptor binding.

  • Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects.

  • Industry: Its unique properties make it suitable for use in materials science and other industrial applications.

Mechanism of Action

The mechanism by which 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone can be compared to other similar compounds, such as:

  • 1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone

  • 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanone

  • 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)propanone

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

1-(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-7(18)9-10(14)12-13(17-19-16-12)15-11(9)8-5-3-2-4-6-8/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVHYOVMLHUVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=NON=C2N=C1C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
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